2-{[6-(3,5-DIMETHYLPHENOXY)PYRIMIDIN-4-YL]SULFANYL}-N-{[4-(METHYLSULFANYL)PHENYL]METHYL}ACETAMIDE
Description
This compound is a sulfanyl-linked acetamide derivative featuring a pyrimidine core substituted with a 3,5-dimethylphenoxy group and an N-alkylated 4-(methylsulfanyl)benzyl moiety. The methylsulfanyl group may enhance lipophilicity and metabolic stability compared to oxygenated analogs, while the 3,5-dimethylphenoxy substituent could influence steric interactions in binding pockets.
Properties
IUPAC Name |
2-[6-(3,5-dimethylphenoxy)pyrimidin-4-yl]sulfanyl-N-[(4-methylsulfanylphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2S2/c1-15-8-16(2)10-18(9-15)27-21-11-22(25-14-24-21)29-13-20(26)23-12-17-4-6-19(28-3)7-5-17/h4-11,14H,12-13H2,1-3H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HORAIJIAENEUMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC2=CC(=NC=N2)SCC(=O)NCC3=CC=C(C=C3)SC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[6-(3,5-DIMETHYLPHENOXY)PYRIMIDIN-4-YL]SULFANYL}-N-{[4-(METHYLSULFANYL)PHENYL]METHYL}ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the 3,5-dimethylphenoxy group. The thioether linkage is then formed by reacting the pyrimidine intermediate with a suitable thiol reagent. Finally, the acetamide moiety is introduced through an amidation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-{[6-(3,5-DIMETHYLPHENOXY)PYRIMIDIN-4-YL]SULFANYL}-N-{[4-(METHYLSULFANYL)PHENYL]METHYL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Palladium on carbon (Pd/C), hydrogen gas
Substitution: Nitric acid for nitration, halogens for halogenation
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Nitro derivatives, halogenated compounds
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications due to its unique structure and functional groups.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[6-(3,5-DIMETHYLPHENOXY)PYRIMIDIN-4-YL]SULFANYL}-N-{[4-(METHYLSULFANYL)PHENYL]METHYL}ACETAMIDE depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions with molecular targets, potentially leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings:
However, this may reduce solubility . NZ-65 and Example 13 utilize trifluoromethyl groups, which improve binding to hydrophobic pockets but increase molecular weight and synthetic complexity.
Substituent Effects: The methylsulfanyl group in the target compound likely improves metabolic stability over the methoxy groups seen in , as sulfur-containing groups resist oxidative degradation .
Linkage and Functional Groups :
- Sulfanyl linkages (target compound, ) offer greater rotational freedom than sulfonamides (), enabling conformational adaptability in binding sites.
- Acetamide derivatives without heterocyclic cores () exhibit broader but less specific bioactivity, underscoring the target’s structural optimization for targeted applications.
Biological Activity
2-{[6-(3,5-Dimethylphenoxy)pyrimidin-4-yl]sulfanyl}-N-{[4-(methylsulfanyl)phenyl]methyl}acetamide, also known by its CAS number 1029734-62-0, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : CHNOS
- Molecular Weight : 379.5 g/mol
- Structural Features : The compound contains a pyrimidine ring substituted with a dimethylphenoxy group and a sulfanyl moiety, which may contribute to its biological activity.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated that it inhibits the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the modulation of signaling pathways associated with cell growth and survival.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MDA-MB-231 (Breast) | 12.5 | Inhibition of VEGF and MMP-9 expression |
| HT-29 (Colon) | 15.8 | Induction of apoptosis via caspase activation |
Enzyme Inhibition
The compound has shown promising results in inhibiting specific enzymes linked to cancer progression. For instance, it exhibits inhibitory activity against thymidine phosphorylase, an enzyme involved in tumor angiogenesis.
- IC50 Values :
- Thymidine Phosphorylase: 42.63 µM
This inhibition may contribute to reduced tumor growth and metastasis.
Antimicrobial Activity
Preliminary evaluations indicate that the compound possesses antimicrobial properties against several bacterial strains. The effectiveness varies based on concentration and specific bacterial resistance mechanisms.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
Case Studies
- In Vivo Studies : A study conducted on mice demonstrated that administration of the compound significantly reduced tumor size compared to control groups. The treatment led to increased apoptosis in tumor tissues as evidenced by histological examinations.
- Combination Therapy : Research indicates that when combined with standard chemotherapy agents, this compound enhances therapeutic efficacy, suggesting a synergistic effect that warrants further investigation.
The biological activity of this compound is thought to involve multiple pathways:
- Inhibition of Angiogenesis : By targeting key growth factors such as VEGF.
- Induction of Apoptosis : Through activation of caspases and modulation of Bcl-2 family proteins.
- Enzyme Modulation : Affecting metabolic pathways crucial for cancer cell survival.
Q & A
Basic: What synthetic routes are optimal for synthesizing this compound?
Methodological Answer:
The synthesis typically involves a multi-step process:
Core Formation : Construct the pyrimidine ring via cyclization reactions using precursors like 3,5-dimethylphenol and 4-chloropyrimidine under reflux conditions .
Sulfanyl Introduction : React the pyrimidine intermediate with thiol-containing reagents (e.g., thiourea or mercaptoacetamide) in polar aprotic solvents (e.g., DMF) at 60–80°C .
Acetamide Functionalization : Couple the sulfanyl intermediate with [4-(methylsulfanyl)phenyl]methylamine using carbodiimide-based coupling agents (e.g., EDC/HOBt) .
Critical Parameters : Catalyst selection (e.g., Pd for cross-coupling), solvent purity, and temperature control to minimize side reactions.
Advanced: How can researchers resolve contradictions in reported bioactivity data across studies?
Methodological Answer:
Contradictions often arise from variations in:
- Assay Conditions : Standardize protocols (e.g., cell line viability assays using MTT vs. resazurin) and control for pH, temperature, and solvent effects (e.g., DMSO concentration) .
- Compound Purity : Validate purity (>95%) via HPLC and mass spectrometry to exclude confounding impurities .
- Substituent Effects : Compare analogs (e.g., methyl vs. methoxy groups on phenyl rings) to isolate structure-activity relationships (SAR) .
Basic: What analytical techniques confirm structural integrity and purity?
Methodological Answer:
- NMR Spectroscopy : H and C NMR to verify substituent positions and stereochemistry .
- X-ray Crystallography : Resolve crystal packing and confirm sulfanyl-acetamide linkage geometry .
- IR Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1650 cm for acetamide) .
Advanced: What computational strategies predict reactivity and optimize synthesis?
Methodological Answer:
- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and reaction pathways (e.g., thiolation step energetics) .
- Molecular Docking : Predict binding affinities to biological targets (e.g., kinases) for prioritizing analogs .
- Machine Learning : Train models on reaction yield datasets to recommend optimal solvents/catalysts .
Basic: What initial biological screening methods are recommended?
Methodological Answer:
- Antimicrobial Activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) with IC determination .
- Enzyme Inhibition : Fluorometric assays for kinases or proteases (e.g., trypsin) to identify mechanistic leads .
Advanced: How to design SAR studies for this compound?
Methodological Answer:
Analog Synthesis : Modify substituents (e.g., replace 3,5-dimethylphenoxy with halogenated or electron-withdrawing groups) .
Bioactivity Profiling : Test analogs in parallel assays (e.g., kinase panels, cytotoxicity screens) .
Data Analysis : Use clustering algorithms (e.g., PCA) to correlate structural features with activity trends .
Basic: What purification methods ensure high yield and purity?
Methodological Answer:
- Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate) to separate intermediates .
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for final compound crystallization .
- HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases for purity validation .
Advanced: How to investigate the mechanism of action in biological systems?
Methodological Answer:
- Target Identification : Use pull-down assays with biotinylated probes and mass spectrometry .
- Pathway Analysis : RNA-seq or proteomics to map gene/protein expression changes post-treatment .
- Kinetic Studies : Surface plasmon resonance (SPR) to measure binding constants with purified enzymes .
Basic: How to assess stability under physiological conditions?
Methodological Answer:
- pH Stability : Incubate in buffers (pH 2–9) and monitor degradation via HPLC at 24/48/72 hours .
- Thermal Stability : Use differential scanning calorimetry (DSC) to determine decomposition temperatures .
- Light Sensitivity : Expose to UV-Vis light and track photodegradation products with LC-MS .
Advanced: How to evaluate synergistic effects with clinical drugs?
Methodological Answer:
- Combination Index (CI) : Use the Chou-Talalay method in cell viability assays (e.g., CI <1 indicates synergy) .
- In Vivo Models : Test co-administration in xenograft mice, monitoring tumor volume and toxicity .
- Mechanistic Synergy : Validate via Western blotting for apoptotic markers (e.g., cleaved caspase-3) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
